molecular formula C13H10N2O3 B6386719 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% CAS No. 1261929-80-9

2-Amino-5-(3-formylphenyl)nicotinic acid, 95%

Cat. No. B6386719
CAS RN: 1261929-80-9
M. Wt: 242.23 g/mol
InChI Key: RKCQEFWREHVGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(3-formylphenyl)nicotinic acid (2-AFPN) is an important organic compound that has been extensively studied in recent years due to its potential applications in the field of medicine and biochemistry. 2-AFPN is a derivative of nicotinic acid (vitamin B3) and is known for its antioxidant and anti-inflammatory activities. It has been used in the synthesis of various pharmaceuticals, cosmetics, and food additives. In addition, 2-AFPN has been shown to have potential therapeutic applications such as the treatment of cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has been studied extensively in recent years due to its potential applications in the field of medicine and biochemistry. Studies have shown that 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has antioxidant and anti-inflammatory activities and can be used in the synthesis of various pharmaceuticals, cosmetics, and food additives. In addition, 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has been studied for its potential therapeutic applications such as the treatment of cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% is not yet fully understood. However, studies have suggested that 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% may act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% can act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-(3-formylphenyl)nicotinic acid, 95% is a relatively stable compound and can be easily synthesized in the laboratory. In addition, 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% is relatively non-toxic and can be used in a wide range of laboratory experiments. However, 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

Given the potential therapeutic applications of 2-Amino-5-(3-formylphenyl)nicotinic acid, 95%, there are numerous future directions that could be explored in the future. These include further studies into the mechanism of action of 2-Amino-5-(3-formylphenyl)nicotinic acid, 95%, the development of novel therapeutic applications of 2-Amino-5-(3-formylphenyl)nicotinic acid, 95%, and the development of novel drug delivery systems for 2-Amino-5-(3-formylphenyl)nicotinic acid, 95%. In addition, further studies into the safety and efficacy of 2-Amino-5-(3-formylphenyl)nicotinic acid, 95% in humans are needed before it can be used in clinical settings.

Synthesis Methods

2-Amino-5-(3-formylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and formaldehyde in a two-step process. In the first step, nicotinic acid is reacted with formaldehyde in an aqueous solution to form 2-formyl-5-hydroxynicotinic acid. In the second step, the 2-formyl-5-hydroxynicotinic acid is reacted with sodium hydroxide to form 2-Amino-5-(3-formylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

2-amino-5-(3-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCQEFWREHVGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687025
Record name 2-Amino-5-(3-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(3-formylphenyl)pyridine-3-carboxylic acid

CAS RN

1261929-80-9
Record name 2-Amino-5-(3-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.